molecular formula C7H7BrOS B1379127 2-Bromo-5-(methylsulfanyl)phenol CAS No. 1243397-23-0

2-Bromo-5-(methylsulfanyl)phenol

Cat. No.: B1379127
CAS No.: 1243397-23-0
M. Wt: 219.1 g/mol
InChI Key: JYOFHTQTECJPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(methylsulfanyl)phenol is a chemical compound with the CAS Number: 1243397-23-0 . It has a molecular weight of 219.1 and is typically in liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C7H7BrOS . The InChI code is 1S/C7H7BrOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 .

Scientific Research Applications

Electrochemical Applications and Corrosion Inhibition

  • Schiff bases derived from bromophenols, similar to 2-Bromo-5-(methylsulfanyl)phenol, have been investigated for their corrosion inhibition properties for carbon steel in chloride-containing acidic media. These compounds show significant inhibition efficiency, which increases with the concentration, and their adsorption on the carbon steel surface follows Langmuir's adsorption isotherm (El-Lateef et al., 2015).

Sulfonation Reactions

  • Research on the sulfonation of phenols, including derivatives similar to this compound, has provided insights into the intermediacy of phenyl hydrogen sulfates. This process is crucial for understanding the chemical pathways and the formation of various sulfonated products, which have wide applications in different industries (Wit et al., 2010).

Synthesis and Biological Evaluation of Complexes

  • Sulfonamide-derived compounds and their metal complexes, potentially including structural motifs similar to this compound, have been synthesized and characterized. These complexes exhibit moderate to significant antibacterial and antifungal activities, indicating their potential in medicinal chemistry (Chohan & Shad, 2011).

Antioxidant Activities

  • Bromophenol derivatives, structurally related to this compound, isolated from marine algae, have been studied for their antioxidant activities. These compounds exhibit potent free radical scavenging activities, highlighting their potential as natural antioxidants (Li et al., 2011).

Spectroscopic Reagents and Metal Complexation

  • Compounds similar to this compound have been used as spectroscopic reagents for the detection and quantification of transition metals, demonstrating their utility in analytical chemistry (Shijo et al., 1994).

Properties

IUPAC Name

2-bromo-5-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOFHTQTECJPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(methylsulfanyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(methylsulfanyl)phenol
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(methylsulfanyl)phenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(methylsulfanyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(methylsulfanyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(methylsulfanyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.